
2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide is a heterocyclic compound that belongs to the class of pyridines. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide typically involves multi-step reactions. One common method includes the reaction of 2,4,5-tribromopyridine with copper(I) chloride to form 5-bromo-2-chloropyridine. This intermediate is then reacted with ammonia to produce 4-amino-5-bromo-2-chloropyridine . The final step involves the coupling of this intermediate with 4-chlorobenzylamine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to achieve high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and palladium catalysts for Suzuki-Miyaura coupling reactions . The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while nucleophilic substitution can yield different halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 4-Amino-5-bromo-2-chloropyrimidine
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Uniqueness
2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H10BrCl2N3O |
|---|---|
Molekulargewicht |
375.0 g/mol |
IUPAC-Name |
2-amino-5-bromo-4-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrCl2N3O/c14-9-6-18-12(17)10(11(9)16)13(20)19-5-7-1-3-8(15)4-2-7/h1-4,6H,5H2,(H2,17,18)(H,19,20) |
InChI-Schlüssel |
NZZFLEBXIRLHMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CN=C2N)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



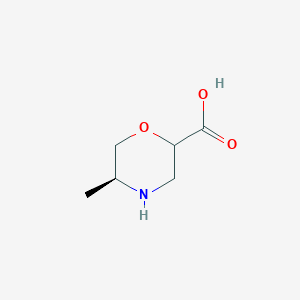
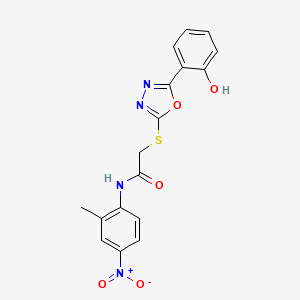
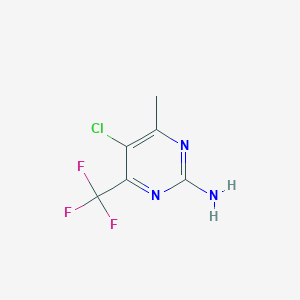
![Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B11772896.png)


![2,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11772912.png)
![2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)

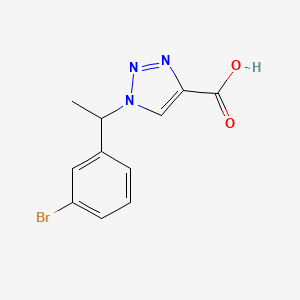
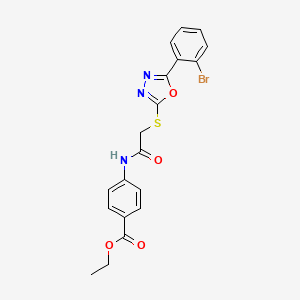
![Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11772940.png)

